Sulfobenzoic acid imide

Description

Sulfobenzoic acid imide, also known as saccharin, is an organic compound widely used as a non-nutritive sweetening agent. It is known for its intense sweetness, being approximately 200-700 times sweeter than granulated sugar. Saccharin was discovered in 1879 by chemists Ira Remsen and Constantin Fahlberg during their investigation of the oxidation of o-toluenesulfonamide . It is commonly used in diet soft drinks, low-calorie foods, and as a sugar substitute for diabetics.

Properties

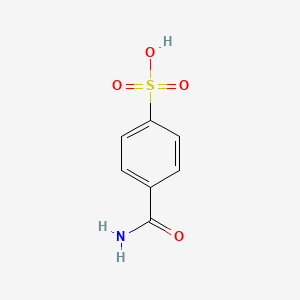

Molecular Formula |

C7H7NO4S |

|---|---|

Molecular Weight |

201.20 g/mol |

IUPAC Name |

4-carbamoylbenzenesulfonic acid |

InChI |

InChI=1S/C7H7NO4S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H2,8,9)(H,10,11,12) |

InChI Key |

FNMPWSYBWQWZSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfobenzoic acid imide can be synthesized through several methods. One common method involves the oxidation of o-toluenesulfonamide. Another method is the reaction of phthalic anhydride with ammonia, followed by sulfonation .

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of o-toluenesulfonamide. This process is efficient and yields high purity saccharin. The reaction conditions include the use of oxidizing agents and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

Method 1: Phthalic Anhydride Route

-

Phthalic anhydride reacts with ammonia to form phthalimide .

-

Hoffmann reaction converts phthalimide to o-aminobenzoic acid .

-

Diazotization and reaction with sodium sulfide yields sodium dithiodibenzoate .

-

Acid treatment and esterification produce dimethyl dithiodibenzoate .

-

Chlorination followed by ammonia treatment forms the imide .

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Ammonia | - | Phthalimide |

| 2 | NaOH, Cl₂ | Hoffmann reaction | o-Aminobenzoic acid |

| 3 | Na₂S, HNO₂ | Diazotization | Sodium dithiodibenzoate |

| 4 | HCl, CH₃OH, H₂SO₄ | Acid treatment/esterification | Dimethyl dithiodibenzoate |

| 5 | Cl₂, NH₃ | Chlorination/ammonia reaction | Sulfobenzoic acid imide |

Method 2: Methylbenzoate-o-sulfonate Route

-

Phosgene reacts with methylbenzoate-o-sulfonate in an inert solvent (e.g., dichloroethane) with dimethylformamide .

-

Ammonia is introduced to form the ammonium salt of the imide .

-

Acidification with mineral acid (e.g., HCl) isolates the free imide .

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Phosgene, DMF | 10–80°C | Methyl o-chlorosulfonylbenzoate |

| 2 | NH₃ (gas/aqueous) | 0–70°C | Ammonium salt of imide |

| 3 | Mineral acid | - | This compound |

Photochemical Reactions

This compound undergoes distinct photochemical reactions depending on the solvent:

In Ethanol

In Aromatics (e.g., benzene, toluene)

-

Energy transfer from singlet-excited aromatic molecules to the imide generates diradicals .

-

Addition of diradicals to aromatic rings yields arylated benzamides .

| Solvent | Mechanism | Key Products |

|---|---|---|

| Ethanol | SO₂ extrusion → diradical formation → H-abstraction | Ethanol-derived adducts |

| Benzene/Toluene | Energy transfer → diradical addition | Arylated benzamides |

Hydrolysis and Salt Formation

-

Acid hydrolysis with concentrated HCl converts saccharin (this compound) to ammonium o-sulfobenzoate .

-

Reaction with strong bases (e.g., NaOH) forms sodium or calcium salts of the imide .

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Acid hydrolysis | HCl | Ammonium o-sulfobenzoate |

| Neutralization | NaOH/Ca(OH)₂ | Sodium/calcium o-sulfobenzoate |

Other Reactions

-

Carbonylation : this compound derivatives undergo cobalt-catalyzed C–H bond carbonylation using diisopropyl azodicarboxylate as a CO source .

-

Co-crystal formation : Saccharin forms co-crystals with pharmaceuticals (e.g., gabapentin, ibrutinib) to enhance solubility and bioavailability .

-

Dehydration : Reaction with dehydrating agents (e.g., P₂O₅) produces nitriles .

| Reaction Type | Reagents/Conditions | Application |

|---|---|---|

| Carbonylation | Co catalyst, DIAD, Mn(OAc)₂ | Pharmaceutical synthesis |

| Co-crystalization | Gabapentin/Ibrutinib, grinding | Enhanced drug properties |

| Dehydration | P₂O₅/SOCl₂ | Nitrile formation |

Scientific Research Applications

Sulfobenzoic acid imide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing other compounds.

Biology: Its derivatives are studied for their biological activity and potential therapeutic uses.

Medicine: Saccharin is used as a sugar substitute for diabetics and in low-calorie diets.

Industry: It is employed in the production of various consumer products, including food and beverages

Mechanism of Action

The mechanism of action of sulfobenzoic acid imide involves its interaction with taste receptors on the tongue, which triggers a sweet taste sensation. It is not metabolized by the body and is excreted unchanged, making it a suitable sugar substitute for individuals with diabetes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sulfobenzoic acid imide include:

Phthalimide: Another imide compound used in organic synthesis.

Benzenesulfonamide: A compound with similar sulfonamide functionality.

Thalidomide: A pharmaceutical compound with an imide structure

Uniqueness

This compound is unique due to its intense sweetness and stability under various conditions. Unlike other sweeteners, it does not promote tooth decay and has no caloric value, making it an ideal sugar substitute .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.